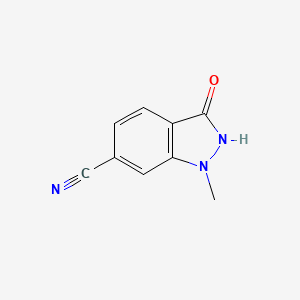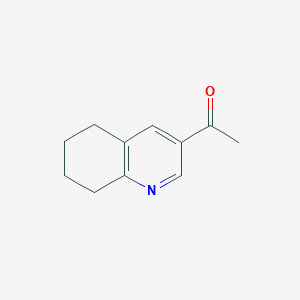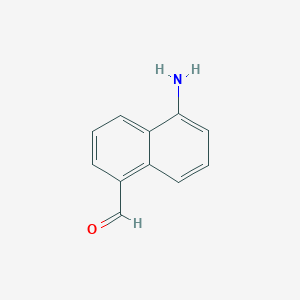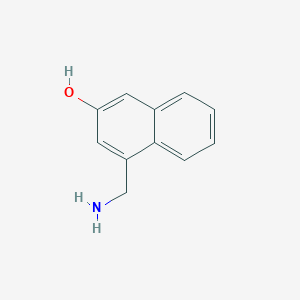
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one is a purine derivative. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is of interest due to its potential biological activity and applications in various fields such as medicinal chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted guanine, the compound can be synthesized through a series of reactions involving amination, hydroxylation, and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the purine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant found in coffee and tea, structurally related to purines.
Uniqueness
2-Amino-8-hydroxy-8,9-dihydro-1H-purin-6(7H)-one is unique due to its specific functional groups and potential biological activity. Its hydroxyl and amino groups may confer distinct chemical reactivity and biological interactions compared to other purine derivatives.
Propriétés
Formule moléculaire |
C5H7N5O2 |
|---|---|
Poids moléculaire |
169.14 g/mol |
Nom IUPAC |
2-amino-8-hydroxy-1,7,8,9-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H7N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h5,7,12H,(H4,6,8,9,10,11) |
Clé InChI |
PQCYNJFGLQGFKP-UHFFFAOYSA-N |
SMILES canonique |
C1(NC2=C(N1)N=C(NC2=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)

![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/no-structure.png)










